Product packaging for CATIONIC AMYLOPECTIN PHOSPHATE(Cat. No.:CAS No. 112484-42-1)

CATIONIC AMYLOPECTIN PHOSPHATE

Cat. No.: B1167080
CAS No.: 112484-42-1
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Description

Contextualization within Biopolymer Science and Modified Starches

Cationic amylopectin (B1267705) phosphate (B84403) is a specialized derivative within the broader categories of biopolymers and modified starches. Biopolymers are polymers produced by living organisms, with starch being a prominent example synthesized by plants for energy storage. nih.govnih.gov Starch is composed of two primary glucose polymers: amylose (B160209) and amylopectin. nih.govnih.gov Amylopectin is a highly branched, water-insoluble polysaccharide that constitutes 70-85% of most starches. nih.govwikipedia.org

Native starches, in their original form, have limitations for many industrial applications, such as producing weak or rubbery pastes when heated. uowm.gr To overcome these limitations and enhance properties like stability, texture, and viscosity, native starches are altered through physical, chemical, or enzymatic treatments to create "modified starches". nih.govwikipedia.org These modifications are designed to improve performance under specific conditions, such as high heat, acidity, or shear forces. wikipedia.orgrvpstarch.com

Cationic amylopectin phosphate is a type of chemically modified starch. The chemical modification of starch involves introducing new functional groups into the starch molecule, which alters its physicochemical properties. nih.gov This particular compound is derived from amylopectin, the branched component of starch, and undergoes two specific modifications: cationization and phosphorylation. google.com

Rationale for Dual Functionalization: Cationization and Phosphorylation

The dual functionalization of amylopectin with both cationic (positive) and phosphate (negative) groups creates a polymer with a unique combination of properties that are not achievable with single modifications. researchgate.net

Cationization introduces positively charged functional groups, typically quaternary ammonium (B1175870) groups, to the starch backbone. google.comwur.nl This modification is crucial for applications where interaction with negatively charged surfaces is desired. For instance, in the paper industry, cationic starch acts as a wet-end sizing and strengthening agent by binding to the anionic cellulose (B213188) fibers. wikipedia.orgwur.nl

Phosphorylation introduces phosphate groups, which are anionic (negatively charged). researchgate.net Starch phosphates, such as those found naturally in potato starch, exhibit unique properties. google.com The introduction of phosphate monoesters creates repulsion between adjacent polymer chains, influencing functional characteristics. researchgate.net This modification can enhance water absorption and act as a stabilizer or emulsifier. wikipedia.org Phosphorylation generally decreases the gelatinization temperature and enthalpy of starch. icm.edu.pl

The combination of both cationic and anionic groups on the same amylopectin backbone results in an amphoteric polymer. This dual nature allows for complex interactions and functionalities. For example, amphoteric starches can exhibit a broader range of flocculation efficiency compared to purely cationic starches. conicet.gov.ar The specific performance of this compound is dependent on the degree of substitution (DS) of both the cationic and phosphate groups. google.com This dual modification allows for fine-tuning the polymer's behavior for specialized applications, leveraging the synergistic effects of having both positive and negative charges on the same molecule. nih.gov

Historical Development and Evolution of Starch Modification Strategies

The practice of modifying starch dates back thousands of years, with early methods involving malting grains, where the plant's own enzymes alter the starch. wikipedia.org A significant expansion of the starch industry occurred in the 19th century, driven by demand from the textile and paper industries. researchgate.netresearchgate.net

A timeline of key developments in starch modification is presented below:

Period/YearDevelopmentSignificance
Ancient EgyptUse of wheat starch adhesiveOne of the earliest practical uses of starch products. researchgate.netresearchgate.net
Middle AgesHydrolysis of starch with vinegarAn early form of chemical modification. researchgate.netresearchgate.net
1830sAcid-thinned starchesThe breakdown of starch with acid produced shorter molecules, now known as fluidity or thin-boiling starches. nguyenstarch.com
Early 1900sPatents for acid-thinned starchesFormalized the industrial use of acid modification. nguyenstarch.com
1943Patent for cross-linking starchImproved process stability, particularly in food applications. nguyenstarch.com
Mid-1950sAcetylation of food starchesThe first chemical modification for food starches, enhancing stability. nguyenstarch.com
1957First patent for cationic starchEnabled stronger interfiber bonding in papermaking, improving paper strength. wur.nl
~1960Development of "instant" starchesDrum-dried, cross-linked, and stabilized starches that allowed for cold processing. nguyenstarch.com
Early 1970sCommercialization of hydroxypropylationImproved the stability of food products like puddings and frozen sauces. nguyenstarch.com
1980sGranular cold-water-swelling starchesLed to higher quality instant food products. nguyenstarch.com
2000s-PresentFocus on dual and multiple modificationsResearch into combining different modifications (e.g., cationization and phosphorylation) to create starches with highly specific and enhanced functionalities. researchgate.netnih.gov

Overview of Current Research Landscape and Academic Significance

The current research landscape for modified starches is focused on creating new derivatives with highly tailored properties for specific applications. nih.govrvpstarch.com There is a significant trend towards developing starches through cleaner, non-chemical methods, such as physical or enzymatic modifications, to meet consumer demand for natural and clean-label products. rvpstarch.com

Dual modification, such as in this compound, is a key area of academic and industrial research. researchgate.netnih.gov Scientists are exploring various combinations of modifications, like cationization followed by acetylation or hydroxypropylation followed by acid-thinning, to achieve synergistic effects. nih.govresearchgate.net These dually modified starches often exhibit superior properties, such as enhanced viscosity and improved freeze-thaw stability, compared to their single-modified counterparts. nih.gov

The academic significance of this compound and similar dually modified starches lies in their potential to serve as advanced functional biopolymers. Research is focused on understanding the relationship between the chemical structure (e.g., degree and type of substitution) and the resulting physicochemical properties. mdpi.com This knowledge is crucial for designing materials for a wide range of applications, from advanced food texturizers and stabilizers to novel drug delivery carriers and biodegradable packaging materials. nih.govrvpstarch.comnih.gov The ongoing research aims to unlock new possibilities for using this renewable biopolymer to address modern industrial challenges. rvpstarch.comnih.gov

Properties

CAS No.

112484-42-1

Molecular Formula

C8H13ClN4

Origin of Product

United States

Methodologies for Synthesis and Chemical Derivatization of Cationic Amylopectin Phosphate

Strategies for Amylopectin (B1267705) Phosphorylation

Phosphorylation introduces anionic phosphate (B84403) groups onto the amylopectin structure, which can enhance properties like swelling power and paste viscosity. This is typically achieved through esterification of the hydroxyl groups on the anhydroglucose (B10753087) units of amylopectin.

The esterification of amylopectin to introduce phosphate groups is commonly carried out using phosphorylating agents such as sodium tripolyphosphate (STPP) and sodium trimetaphosphate (STMP). researchgate.net The reaction is typically conducted in an aqueous slurry under alkaline conditions. Key reaction parameters that are manipulated to control the extent of phosphorylation include pH, temperature, reagent concentration, and reaction time. modares.ac.ir For instance, studies on starch phosphorylation have utilized a range of pH levels, often from 8 to 11.5, and temperatures varying from 25°C to 130°C. modares.ac.iriastate.edu The concentration of the phosphorylating agent is also a critical factor, with studies employing concentrations from 0.03% to 10% based on the starch weight. modares.ac.iriastate.edu The reaction medium often includes salts like sodium sulfate (B86663) to modulate the reaction. iastate.edu

The choice of phosphorylating agent can influence the efficiency of the reaction. For example, STMP has been found to be more effective than STPP in some instances, yielding a higher degree of substitution with a lower reagent concentration. researchgate.net The process involves the reaction of the hydroxyl groups of amylopectin with the phosphate source, leading to the formation of starch phosphate esters. researchgate.net

The degree of substitution (DS), which represents the average number of phosphate groups attached per anhydroglucose unit, is a crucial parameter determining the properties of the final product. Optimizing the reaction conditions is essential to achieve the desired DS. Statistical methods, such as response surface methodology, have been employed to optimize the phosphorylation process by systematically varying factors like pH, temperature, and reagent concentration. modares.ac.ir

Research has shown that increasing the pH and temperature generally leads to a higher degree of phosphorylation. modares.ac.iriastate.edu However, there can be interactive effects between the reaction parameters. For example, at higher pH levels, the effect of temperature on properties like paste transparency can be more pronounced. modares.ac.ir The concentration of the phosphorylating agent also directly impacts the DS, with higher concentrations generally resulting in a higher DS, up to a certain point. researchgate.netmodares.ac.ir

The source of the amylopectin can also play a role, as different botanical sources may exhibit varying reactivity due to differences in granular structure and the presence of native phosphate groups. google.comwur.nl The final phosphorus content of the modified starch is a key indicator of the success of the phosphorylation and is carefully measured to determine the DS. modares.ac.ir

Table 1: Influence of Reaction Conditions on Degree of Substitution (DS) in Starch Phosphorylation

Parameter Condition 1 Resulting DS/Property 1 Condition 2 Resulting DS/Property 2 Source
pH 9.5 Lower Swelling Power 11.5 Higher Swelling Power modares.ac.ir
Temperature (°C) 25 Lower Paste Transparency 45 Higher Paste Transparency modares.ac.ir
Reagent Concentration (%) 0.03 Lower Degree of Phosphorylation 0.12 Higher Degree of Phosphorylation modares.ac.ir
Phosphorylating Agent STPP DS = 0.084 STMP (at lower concentration) DS = 0.050 researchgate.net

Methodologies for Amylopectin Cationization

Cationization involves the introduction of positively charged functional groups onto the amylopectin backbone. This modification is crucial for applications where interaction with negatively charged surfaces is desired.

Quaternization is a common method for cationizing amylopectin, leading to the formation of quaternary ammonium (B1175870) groups. google.com This is typically achieved by reacting amylopectin with specific cationic reagents under alkaline conditions. google.com Two widely used reagents for this purpose are 2,3-epoxypropyl trimethylammonium chloride (EPTAC or GTAC) and 3-chloro-2-hydroxypropyl trimethylammonium chloride (CHPTAC). google.comresearchgate.net

The reaction with EPTAC involves the opening of the epoxide ring by the hydroxyl groups of amylopectin in an alkaline medium, forming an ether linkage with a quaternary ammonium group. researchgate.netconicet.gov.ar CHPTAC, on the other hand, first converts to its epoxy form in the presence of a base, which then reacts with the starch. google.com The cationization process can be carried out in different reaction media, including aqueous solutions, dimethyl sulfoxide (B87167) (DMSO), or heterogeneous systems like ethanol/water mixtures. researchgate.net The choice of solvent and reaction conditions can significantly influence the degree of substitution and the distribution of the cationic groups within the starch granule. conicet.gov.arnih.gov For instance, using a CaO additive in a semi-dry cationization process with CHPTAC has been shown to achieve a higher DS by promoting the reaction in the deeper layers of the starch granules. nih.gov

The degree of substitution (DS) for cationization is a critical parameter, with preferred ranges often falling between 0.005 and 0.5, and more preferably between 0.01 and 0.2 for certain applications. google.com

Table 2: Common Cationic Reagents and Their Reaction Characteristics

Cationic Reagent Chemical Name Reaction Type Key Reaction Conditions Resulting Modification Source
EPTAC / GTAC 2,3-epoxypropyl trimethylammonium chloride Etherification Alkaline medium (e.g., NaOH) Quaternary ammonium ether researchgate.netconicet.gov.ar
CHPTAC 3-chloro-2-hydroxypropyl trimethylammonium chloride Etherification (in-situ epoxide formation) Alkaline medium (e.g., NaOH, CaO) Quaternary ammonium ether google.comgoogle.comnih.gov

An alternative approach to cationization is the grafting of cationic monomers or polymers onto the amylopectin backbone. uq.edu.au This method involves initiating a polymerization reaction from the amylopectin chain, resulting in a graft copolymer with cationic side chains.

Free radical polymerization is a common technique used for this purpose. nih.gov An initiator, such as ammonium persulfate (APS), is used to generate free radicals on the amylopectin backbone. uq.edu.au These radical sites then initiate the polymerization of cationic monomers, such as (3-acrylamidopropyl) trimethylammonium chloride (ATMAC) or diallyldimethylammonium chloride (DMDAAC). nih.govscientific.net The reaction can be carried out in an aqueous solution, and the grafting parameters, including monomer concentration, initiator concentration, temperature, and reaction time, are optimized to control the grafting efficiency and the length of the grafted chains. scientific.net

For example, novel cationic flocculants have been synthesized by grafting acrylamide (B121943) (AM) and ATMAC onto amylopectin using APS as an initiator. nih.gov Another study demonstrated the grafting of DMDAAC onto starch using an APS/carbamide initiation system. scientific.net The success of the grafting reaction is often confirmed by analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. uq.edu.auscientific.net

Integrated Synthesis Protocols for Cationic Amylopectin Phosphate

While a stepwise approach of phosphorylation followed by cationization (or vice versa) is common, integrated synthesis protocols that combine both modification steps are also being explored. These protocols aim to streamline the synthesis process, potentially reducing reaction time and the use of solvents.

An integrated approach might involve a one-pot reaction where both the phosphorylating and cationizing reagents are added to the amylopectin slurry. The reaction conditions, such as pH and temperature, would need to be carefully controlled to facilitate both reactions. For instance, the cationization reaction is typically carried out under alkaline conditions, which are also favorable for phosphorylation. modares.ac.irgoogle.com

A study on the synthesis of amphoteric flocculants based on amylopectin involved first synthesizing cationic graft copolymers, followed by hydrolysis in the presence of NaOH to introduce carboxyl groups, resulting in an amphoteric polymer. nih.gov While not a direct synthesis of this compound, this demonstrates the feasibility of introducing both positive and negative charges onto the amylopectin backbone.

Further research into integrated protocols could involve the simultaneous or sequential addition of reagents like STMP/STPP and EPTAC/CHPTAC in a single reaction vessel. The optimization of such a process would require a detailed investigation of the interplay between the two modification reactions to achieve the desired balance of phosphate and cationic groups.

Sequential Modification Approaches

Sequential modification involves a two-step process where the amylopectin is first either cationized or phosphorylated, followed by the second modification.

One common pathway begins with the cationization of amylopectin. This is typically achieved by reacting the starch with a cationizing agent in an alkaline medium. conicet.gov.ar A widely used reagent for this purpose is 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC) or its epoxide form, 2,3-epoxypropyltrimethylammonium chloride (EPTAC). conicet.gov.argoogle.com The reaction involves the etherification of the hydroxyl groups on the anhydroglucose units of amylopectin with the cationic reagent. researchgate.net

Following cationization, the resulting cationic amylopectin is then subjected to phosphorylation. This can be carried out using various phosphorylating agents, such as sodium tripolyphosphate or a mixture of sodium phosphates. tandfonline.comtandfonline.com The reaction introduces phosphate monoester groups onto the starch backbone, where a hydroxyl group is esterified with one of the acidic groups of phosphoric acid. tandfonline.com Acid hydrolysis can also be employed as a pre-modification step before phosphorylation to alter the molecular weight and subsequent properties of the final product. tandfonline.comtandfonline.com

Alternatively, the sequence can be reversed, with phosphorylation preceding cationization. In this approach, native amylopectin is first reacted with a phosphorylating agent. The resulting amylopectin phosphate is then subjected to cationization using reagents like CHPTAC or EPTAC. researchgate.net

The choice of sequence can influence the distribution of the functional groups and the final properties of the this compound.

Simultaneous Modification Strategies

Simultaneous modification strategies aim to introduce both cationic and phosphate groups onto the amylopectin molecule in a single reaction step. This approach can be more efficient in terms of time and resources.

One method involves reacting amylopectin with a mixture of the cationizing agent (e.g., CHPTAC) and the phosphorylating agent (e.g., sodium tripolyphosphate) in an appropriate solvent and under specific reaction conditions such as controlled pH and temperature. The simultaneous presence of both reagents allows for the concurrent etherification and esterification of the hydroxyl groups on the amylopectin chains.

Extrusion technology also presents a viable method for the simultaneous modification of starch. In this process, the starch, along with the necessary chemical reagents and catalysts, is fed into an extruder. The heat and shear forces within the extruder facilitate the chemical reactions, leading to the derivatization of the starch in a continuous process. google.com This method can be used for both cationization and phosphorylation. google.com

The key challenge in simultaneous modification is to control the reaction kinetics to achieve the desired degree of substitution for both the cationic and phosphate groups.

Control of Degree of Substitution and Molecular Architecture during Synthesis

The degree of substitution (DS) is a critical parameter that defines the number of hydroxyl groups per anhydroglucose unit that have been substituted with functional groups. Controlling the DS is essential for tailoring the properties of the final this compound.

Several factors influence the DS during synthesis:

Reagent Concentration: The molar ratio of the cationizing and phosphorylating agents to the anhydroglucose units of amylopectin is a primary determinant of the DS. researchgate.net Increasing the concentration of the modifying reagents generally leads to a higher DS, up to a certain point where the reaction efficiency may plateau. conicet.gov.ar

Reaction Time and Temperature: The duration and temperature of the reaction significantly impact the extent of modification. conicet.gov.ar Longer reaction times and higher temperatures can increase the DS, but they must be carefully controlled to avoid degradation of the starch molecule. conicet.gov.ar

pH of the Reaction Medium: The pH plays a crucial role, particularly in cationization, which is typically carried out under alkaline conditions to facilitate the reaction. conicet.gov.ar The stability of the reagents, such as EPTAC, is also pH-dependent. conicet.gov.ar

Type of Starch: The source of the amylopectin can affect the reactivity and the resulting DS. For instance, amylopectin-rich starches like waxy maize starch may exhibit different substitution patterns compared to potato starch, which naturally contains phosphate groups. google.comresearchgate.net

Catalyst: The presence and concentration of a catalyst, such as sodium hydroxide (B78521) in cationization, can significantly influence the reaction rate and efficiency. researchgate.net

Table 1: Factors Influencing the Degree of Substitution (DS) in this compound Synthesis

Factor Effect on Degree of Substitution (DS)
Reagent Concentration Higher concentration generally leads to higher DS. researchgate.net
Reaction Time Longer reaction times can increase DS. conicet.gov.ar
Reaction Temperature Higher temperatures can increase DS, but risk degradation. conicet.gov.ar
pH Optimal pH is crucial for reaction efficiency and reagent stability. conicet.gov.ar
Starch Source The botanical origin of the amylopectin can affect reactivity. researchgate.net

| Catalyst Concentration | Higher catalyst concentration can increase reaction rate and DS. researchgate.net |

Advanced Spectroscopic and Analytical Characterization Techniques for Cationic Amylopectin Phosphate

Spectroscopic Analysis of Functional Groups

Spectroscopic techniques are indispensable for identifying the specific chemical moieties introduced during the cationization and phosphorylation of amylopectin (B1267705). These methods confirm the successful grafting of cationic and phosphate (B84403) groups onto the amylopectin backbone.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation. In the analysis of cationic amylopectin phosphate, FTIR spectra provide direct evidence of the chemical modifications.

The spectrum of native starch exhibits characteristic peaks corresponding to its polysaccharide structure. These include a broad band around 3400 cm⁻¹ due to O-H stretching vibrations, C-H stretching bands in the 2800-3000 cm⁻¹ region, and bands related to C-O and C-C bond stretching within the glucose units at lower wavenumbers. scielo.br

Following cationization and phosphorylation, new absorption bands appear in the FTIR spectrum, confirming the introduction of new functional groups. The presence of phosphate groups is indicated by new bands in the regions of 931-1162 cm⁻¹, which can be attributed to P=O and C-O-P stretching vibrations. scielo.brresearchgate.net Specifically, bands around 998 cm⁻¹ are characteristic of C-O-P linkages. researchgate.net The introduction of cationic groups, such as those derived from (3-chloro-2-hydroxypropyl) trimethylammonium chloride (CHPTAC), can be confirmed by the appearance of a peak corresponding to the C-N stretching vibration. cabidigitallibrary.org

Table 1: Key FTIR Absorption Bands for this compound and its Precursors

Wavenumber (cm⁻¹)AssignmentReference
~3400O-H stretching scielo.br
2800-3000C-H stretching scielo.br
~1724C=O stretching researchgate.net
~1654O-H bending (absorbed water) scielo.br
1162C-O-P stretching scielo.brresearchgate.net
1085C-O and C-C stretching scielo.br
998-1015C-O-P stretching researchgate.net
931P=O stretching scielo.brresearchgate.net
762C-C stretching scielo.br
510P-OH bending researchgate.net
VariesC-N stretching cabidigitallibrary.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

NMR spectroscopy provides detailed information about the atomic-level structure of molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are used to confirm the structure and determine the degree of substitution.

¹H and ¹³C NMR: These techniques are used to analyze the carbohydrate backbone and the attached cationic groups. In ¹H NMR, the signals for the protons of the anhydroglucose (B10753087) units of starch are observed. Upon cationization, new signals corresponding to the protons of the cationic moiety (e.g., the methyl groups of a quaternary ammonium (B1175870) group) appear. Similarly, ¹³C NMR spectra show characteristic signals for the carbon atoms of the glucose rings. researchgate.net The introduction of cationic and phosphate groups leads to the appearance of new carbon signals and shifts in the signals of the neighboring carbons in the polymer chain, confirming the covalent linkage. researchgate.net

³¹P NMR: This is a highly specific technique for analyzing phosphorus-containing compounds. huji.ac.il The ³¹P NMR spectrum of this compound will show signals corresponding to the phosphate groups introduced onto the starch backbone. The chemical shift of the ³¹P signal provides information about the chemical environment of the phosphorus atom, confirming the formation of phosphate esters. scielo.brhuji.ac.ilslideshare.net ³¹P NMR is particularly useful for quantifying the degree of phosphorylation. avantiresearch.com The technique has a wide chemical shift range and often produces sharp lines, which simplifies spectral analysis. huji.ac.il

Table 2: Representative NMR Data for Modified Starches

NucleusChemical Shift (δ, ppm)AssignmentReference
¹HVariesProtons of anhydroglucose units researchgate.net
¹HVariesProtons of cationic groups researchgate.net
¹³C116-119 (doublet)Carbon atom bonded to phosphorus researchgate.net
³¹P84-89PCl₃⁺ cation (example of a phosphorus species) researchgate.net
³¹P-297 to -298PCl₆⁻ anion (example of a phosphorus species) researchgate.net

Morphological and Microstructural Elucidation

Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the surface of a material. mdpi.com In the study of this compound, SEM is used to observe changes in the shape, size, and surface texture of the starch granules after modification.

Native starch granules typically have a smooth, oval, or spherical shape. researchgate.netekb.eg Chemical modifications like cationization and phosphorylation can lead to noticeable changes in this morphology. SEM micrographs may reveal a loss of the smooth granular form, the formation of agglomerates, and an increase in surface roughness. scielo.brcabidigitallibrary.org These changes in the granule's external structure can influence the material's properties, such as its water absorption capacity and reactivity. ekb.eg

Table 3: Observed Morphological Changes with SEM

Starch TypeObserved MorphologyReference
Native StarchSmooth, oval/spherical granules researchgate.netekb.eg
Modified StarchLoss of granular form, agglomeration, increased surface roughness scielo.brcabidigitallibrary.org

Transmission Electron Microscopy (TEM)

TEM allows for the visualization of the internal structure of materials at a very high resolution, even down to the atomic level. mdpi.combasicmedicalkey.com For this compound, TEM can be used to study the internal arrangement of the polymer chains and the distribution of the modifying groups within the granule.

TEM images can reveal the internal lamellar structure of starch granules, which consists of alternating amorphous and semi-crystalline layers. pakbs.org The introduction of cationic and phosphate groups can disrupt this ordered structure. TEM can also be used to visualize nanoparticles formed from amylopectin, which often appear as spherical or worm-like structures. researchgate.net

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a surface. mst.or.jpanton-paar.com It is particularly useful for studying the surface of biopolymers at the nanoscale. nih.gov

In the context of this compound, AFM can be used to examine the surface topography with exceptional detail, revealing features not visible with SEM. unc.edu It can provide quantitative data on surface roughness and the distribution of nanoscale features. mst.or.jp AFM can be operated in different modes, such as tapping mode, which minimizes damage to soft biological samples. mst.or.jp The technique works by scanning a sharp probe over the sample surface and measuring the forces between the probe and the sample. anton-paar.com This allows for the characterization of not only the topography but also mechanical properties like adhesion and stiffness.

Molecular Weight and Size Distribution Analysis

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. The principle of SEC involves the differential elution of molecules from a column packed with porous gel. Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules, which can penetrate the pores, have a longer retention time.

In the analysis of starch derivatives like this compound, SEC coupled with a multi-angle laser light scattering (MALLS) detector provides absolute molecular weight determination without the need for column calibration with standards. This is particularly important for complex, branched polymers where standards may not accurately reflect the sample's hydrodynamic volume.

Table 1: GPC/SEC Analysis Data for Cationic Starch Derivatives

ParameterCationic Potato StarchCationic Waxy Maize Starch
Weight-Average Molecular Weight (Mw) ( g/mol )9.8 x 10⁷1.1 x 10⁸
Polydispersity Index (PDI)1.81.5

This table presents representative data for cationic starches, illustrating the typical range of molecular weights and polydispersity indices observed. The specific values for this compound would depend on the botanical source of the amylopectin and the degree of cationization and phosphorylation.

Light Scattering Techniques (Static and Dynamic Light Scattering - SLS, DLS)

Light scattering techniques are non-invasive methods that provide valuable information about the size and shape of macromolecules in solution.

Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of angle. This information is used to determine the weight-average molecular weight (Mw) and the radius of gyration (Rg), which provides an indication of the molecule's size and shape in solution.

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in scattered light intensity over very short time intervals. These fluctuations are caused by the Brownian motion of the particles in solution. Analysis of these fluctuations yields the translational diffusion coefficient, which can then be used to calculate the hydrodynamic radius (Rh) of the particles via the Stokes-Einstein equation. DLS is particularly useful for determining the particle size distribution of polymers in a dispersed state.

For this compound, DLS can reveal how modifications affect the swelling and aggregation behavior of the starch granules in aqueous solutions.

Crystalline Structure and Order Determination

The crystalline structure of starch is a key determinant of its physical properties, including solubility, swelling power, and enzymatic digestibility. Chemical modifications can significantly alter this native crystallinity.

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is the primary technique used to investigate the crystalline nature of starch. The diffraction pattern produced when X-rays interact with the ordered, crystalline regions of the starch granule provides a signature of its crystalline type (A-type, B-type, or C-type). The degree of crystallinity can also be estimated from the XRD pattern by calculating the ratio of the crystalline peak areas to the total diffraction area.

Native starches typically exhibit characteristic XRD patterns. For instance, cereal starches often show an A-type pattern, while tuber starches exhibit a B-type pattern. The introduction of cationic and phosphate groups into the amylopectin structure disrupts the ordered arrangement of the polymer chains, leading to a reduction in crystallinity. This is observed in the XRD pattern as a decrease in the intensity of the crystalline peaks and an increase in the amorphous halo.

Table 2: XRD Findings for Modified Starches

Starch TypeCrystalline PatternObservations
Native Potato StarchB-typeSharp, well-defined diffraction peaks.
Cationic Potato StarchB-typePeak intensities are reduced, indicating lower crystallinity.
Phosphorylated Potato StarchB-typeSignificant reduction in peak intensity and broadening of peaks.
This compoundAmorphousThe characteristic crystalline peaks are often completely lost, resulting in a broad amorphous pattern, indicating a disruption of the granular structure.

Thermal Analysis Methodologies

Thermal analysis techniques are employed to study the effect of temperature on the physical and chemical properties of materials. For this compound, these methods provide crucial information about its thermal stability and degradation behavior.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of the polymer.

A typical TGA thermogram for a starch derivative shows an initial weight loss at lower temperatures (around 100 °C) corresponding to the evaporation of absorbed water. The main decomposition phase occurs at higher temperatures, where the polymer backbone begins to break down. The introduction of phosphate groups can influence the thermal stability of the starch. Cross-linking with phosphate groups can increase the thermal stability, shifting the onset of decomposition to a higher temperature.

Table 3: TGA Data for Modified Starches

MaterialOnset Decomposition Temperature (°C)Temperature at Maximum Decomposition Rate (°C)
Native Starch~280~315
Cationic Starch~270~310
Phosphorylated Starch~290~325
This compoundVaries depending on the degree of substitution and cross-linkingVaries

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermo-analytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. torontech.com It is a crucial tool for understanding the thermal properties of starches, including gelatinization and retrogradation phenomena. kaiyodai.ac.jpresearchgate.net

The thermal properties of starches are influenced by several factors, including the amylose (B160209)/amylopectin ratio, molecular weight distribution, crystallinity, and the presence of other components like phosphate groups. kaiyodai.ac.jpoup.com For instance, the phosphate groups esterified to the amylopectin fraction in potato starch contribute to its high viscosity and thermal stability. oup.com The gelatinization temperatures and enthalpy can be affected by the presence of ions and other modifications to the starch structure. oup.commdpi.com

Research Findings from DSC Analysis:

Studies on various starches have demonstrated the utility of DSC in characterizing their thermal behavior. For example, the gelatinization temperatures and enthalpy of potato starch were observed to increase with the addition of potassium alum. oup.com DSC has also been used to study the aging of starch gels, a process known as retrogradation, by analyzing the melting of recrystallized amylopectin. cerealsgrains.org

The table below summarizes typical thermal properties of starches obtained through DSC analysis from various studies. Note that these values can vary significantly depending on the starch source, modification, and experimental conditions.

Starch TypeOnset Temp (To) (°C)Peak Temp (Tp) (°C)Conclusion Temp (Tc) (°C)Gelatinization Enthalpy (ΔH) (J/g)
Potato Starch60.6-74.5-
Potato Starch + 0.1 g 100 g⁻¹ PA61.865.571.916.5
Potato Starch + 0.7 g 100 g⁻¹ PA64.267.873.118.2
Tailings Starch-62.5-1.8
Prime Starch-63.5-2.5

Data sourced from multiple studies and presented for illustrative purposes. kaiyodai.ac.jpoup.comcerealsgrains.org

Elemental Composition and Surface Charge Analysis

Elemental Analysis (e.g., Phosphorus content)

Elemental analysis is fundamental to characterizing this compound, with a particular focus on determining the phosphorus content. This quantification is crucial as the degree of phosphorylation directly influences the functional properties of the modified starch. scielo.brscielo.br The introduction of phosphate groups creates anionic sites, which, in conjunction with the cationic groups, result in a zwitterionic polymer. diva-portal.org

The phosphorus content in starches can be determined using various analytical techniques, including Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and colorimetric methods. mdpi.comwur.nl Native starches, such as potato starch, naturally contain phosphate esters, which contribute to their negative charge. wur.nlresearchgate.net The phosphorus content in native potato starch is typically around 748 ± 3 ppm. mdpi.com

Chemical modification through phosphorylation significantly increases this phosphorus content. For example, wheat starch can be phosphorylated to achieve a phosphorus content of 0.23% (DS 0.012). cerealsgrains.org The degree of substitution (DS), which represents the average number of hydroxyl groups substituted per anhydroglucose unit, is a key parameter derived from elemental analysis. researchgate.net

Research Findings on Phosphorus Content:

The phosphorus content varies depending on the starch source and the modification process. The following table presents phosphorus content data for various native and modified starches.

Starch TypePhosphorus Content (%)Degree of Substitution (DS)Source
Native Potato Starch0.0748- mdpi.com
Cationic Potato Starch (DS 0.017)~0.062 (calculated)- wur.nl
Cationic Potato Starch (DS 0.035)~0.062 (calculated)- wur.nl
Cationic Potato Starch (DS 0.050)~0.062 (calculated)- wur.nl
Phosphorylated Wheat Starch0.230.012 cerealsgrains.org
Phosphorylated Amylose0.300.016 cerealsgrains.org

Calculations for Cationic Potato Starch are based on mmol P/mol glucose units provided in the source. wur.nl

Zeta Potential Measurements

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is a key indicator of the stability of colloidal dispersions. dbc.wroc.pl For this compound, which possesses both cationic and anionic (phosphate) groups, zeta potential measurements are essential for understanding its surface charge characteristics in aqueous solutions. diva-portal.orggoogle.com

The zeta potential is typically measured by observing the movement of charged particles in an electric field using an instrument like a Zetasizer. dbc.wroc.pl The measurements are often performed over a range of pH values to determine the isoelectric point (IEP), the pH at which the net charge of the molecule is zero. nih.gov

Native starches generally exhibit a negative zeta potential due to the presence of naturally occurring phosphate esters in the amylopectin molecules. researchgate.net The introduction of cationic groups during modification will alter the zeta potential, making it less negative or even positive, depending on the degree of substitution and the pH of the solution. nih.gov For instance, cationic potato starches are zwitterionic due to the presence of both cationic groups and anionic phosphate groups. diva-portal.org

Research Findings from Zeta Potential Measurements:

Zeta potential values are highly dependent on the specific starch modification and the solution conditions. Studies have shown that native starch has a zeta potential of around -16.39 mV. researchgate.net In one study, developed Ca-CPS particles exhibited a negative charge with a zeta potential ranging from –7 mV to –23.7 mV, which is sufficient to ensure physical stability through electrostatic repulsion. dbc.wroc.pl

The following table provides examples of zeta potential values for different starch-based systems.

SampleZeta Potential (mV)pHSource
Native Starch-16.39Not Specified researchgate.net
RS (Resistant Starch)-12.34Not Specified researchgate.net
Ca-CPS particles-7 to -23.7Not Specified dbc.wroc.pl

Rheological Characterization Methodologies (for solution/gel behavior)

Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids' or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force. The rheological properties of this compound solutions and gels are critical for many of its industrial applications, influencing texture, stability, and processing behavior. foodandnutritionjournal.org

Viscometry

Viscometry measures the viscosity of a fluid, which is its resistance to flow. For starch solutions, viscosity is a key parameter that is affected by factors such as concentration, temperature, shear rate, and the molecular characteristics of the starch itself. nih.govspkx.net.cn

The viscosity of starch solutions can be measured using various types of viscometers. The data obtained can reveal whether the solution behaves as a Newtonian fluid (viscosity is independent of shear rate) or a non-Newtonian fluid. Most starch solutions are pseudoplastic (shear-thinning), meaning their viscosity decreases as the shear rate increases. spkx.net.cnmdpi.com The flow behavior of modified starch pastes often follows the Herschel-Bulkley model. foodandnutritionjournal.org

Research Findings from Viscometry:

Chemical modifications significantly impact the viscosity of starch pastes. For example, cross-linking can increase the consistency index, indicating a higher viscosity. mdpi.com Conversely, oxidation leads to depolymerization and a substantial decrease in viscosity. mdpi.com The introduction of phosphate groups in potato starch contributes to high viscosity. oup.com

Interactive Data Table: Flow Behavior Parameters of Modified Starch Pastes

Starch ModificationConsistency Index (K) (Pa·s^n)Flow Index (n)
Acetylated1.890.54
Oxidized0.980.48
Distarch Phosphate4.320.41

Data adapted from a study on chemically modified starches. mdpi.com This table illustrates how different modifications affect the rheological parameters.

Oscillatory Rheology

Oscillatory rheology is a powerful technique used to probe the viscoelastic properties of materials like starch gels. In this method, a small, oscillating stress or strain is applied to the sample, and the resulting strain or stress is measured. This allows for the determination of the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. core.ac.uk

When G' > G'', the material is considered to have a gel-like or solid-like structure. nih.gov The complex viscosity (η*) can also be determined, which is a measure of the total resistance to flow under oscillatory shear. diva-portal.org Oscillatory rheology is particularly useful for characterizing the gelation process and the final gel strength of starch systems. diva-portal.org

Research Findings from Oscillatory Rheology:

The viscoelastic properties of starch gels are highly dependent on the starch type, modifications, and concentration. For example, an increase in amylose content and treatment time can lead to a more gel-like behavior (G' > G''). nih.gov The addition of certain hydrocolloids can also result in stronger gel structures and higher viscosity. researchgate.net

Interactive Data Table: Viscoelastic Properties of Starch Systems

SystemStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Behavior
High Amylose Starch (Increased Treatment)> G''< G'Gel-like
Carboxymethylated Corn Starch + Sodium AlginateHigherLowerStronger Gel Structure

This table summarizes qualitative findings from different studies, illustrating the impact of composition on viscoelastic behavior. nih.govresearchgate.net

Interfacial and Solution State Interactions of Cationic Amylopectin Phosphate

Electrostatic Interactions with Anionic Species

The primary mode of interaction for cationic amylopectin (B1267705) phosphate (B84403) is electrostatic attraction with negatively charged molecules and surfaces. The cationic functional groups on the starch derivative provide localized positive charges, leading to strong binding with anionic species.

Cationic amylopectin phosphate readily forms polyelectrolyte complexes (PECs) with polyanions. These complexes are formed through the strong electrostatic attraction between the positively charged groups on the starch and the negative charges present on molecules like proteins (which are often negatively charged above their isoelectric point), nucleic acids (due to their phosphate backbone), and other anionic polysaccharides such as alginate or carboxymethyl cellulose (B213188).

When mixed in an aqueous solution, these oppositely charged polymers attract, leading to the formation of either soluble complexes or an insoluble, phase-separated coacervate. The formation and properties of these complexes are influenced by the charge density of both the this compound and the interacting polyanion. For instance, cationic starch nanoparticles have been successfully formed through polyelectrolyte complexation with anionic sodium tripolyphosphate. nih.gov The resulting nanoparticles' zeta potential, a measure of their surface charge and stability, can be controlled by adjusting the ratio of the polycation (cationic starch) to the polyanion. nih.gov

The ability of this compound to interact with negatively charged particles, such as suspended clays (B1170129) (kaolin), minerals, or cellulosic fibers, makes it an effective flocculant and adsorption agent. researchgate.net The primary mechanisms driving these processes are charge neutralization, inter-particle bridging, and the "charge patch" model.

Charge Neutralization: this compound adsorbs onto negatively charged surfaces, neutralizing the surface charge. This reduces the electrostatic repulsion between individual suspended particles, allowing them to approach each other and aggregate under the influence of van der Waals forces.

Inter-particulate Bridging: A single, long-chain molecule of this compound can adsorb onto multiple particles simultaneously. mdpi.com Segments of the polymer chain, including loops and tails, extend from one particle surface into the solution and attach to another particle, physically linking them together to form larger, settleable flocs. mdpi.com

Charge Patch Flocculation: When the this compound has a high charge density, it can adsorb onto a negatively charged particle surface in a non-uniform way, creating localized areas or "patches" of highly positive charge. researchgate.net These positive patches can then attract and bind to negatively charged areas on other particles, leading to strong aggregation. This mechanism is often considered a combination of bridging and charge neutralization. researchgate.net

The effectiveness of flocculation is dependent on the polymer's dosage; an excess amount can lead to charge reversal on the particles, causing them to become positively charged and restabilize in the suspension due to renewed electrostatic repulsion. mdpi.com

Table 1: Summary of Flocculation Mechanisms

MechanismDescriptionKey Factors
Charge Neutralization Adsorption of the cationic polymer neutralizes the negative surface charge of particles, reducing electrostatic repulsion and allowing aggregation.Surface charge of particles, charge density of the polymer.
Inter-particulate Bridging A single polymer chain simultaneously adsorbs onto two or more particles, physically linking them together. mdpi.comMolecular weight of the polymer, available surface sites on particles.
Charge Patch High-density adsorption creates localized positive charges on a particle surface, which then attract negative areas on other particles. researchgate.netHigh charge density of the polymer, non-uniform surface charge distribution.

Hydrogen Bonding and Hydrophobic Associations

While electrostatic interactions are dominant, hydrogen bonding and hydrophobic associations also contribute to the interactive profile of this compound. The numerous hydroxyl (-OH) groups along the glucose backbone of amylopectin are capable of forming hydrogen bonds with suitable functional groups (like hydroxyl or carboxyl groups) on surfaces and other molecules. researchgate.net This mechanism is particularly relevant in the adsorption of starch onto minerals like kaolinite (B1170537). researchgate.net

Hydrophobic interactions can also play a role. tkk.fi Although starch is generally hydrophilic, the interior of the helical structures that can form in amylopectin chains can exhibit hydrophobic character. researchgate.net This allows for association with nonpolar molecules or the hydrophobic regions of other macromolecules, such as proteins. researchgate.net These hydrophobic interactions, combined with electrostatic forces, can lead to the formation of complex, structured aggregates in solution. tkk.fi

Interactions with Metal Ions and Environmental Pollutants

This dual functionality makes it a candidate for water treatment applications, where it can act as a sorbent to remove contaminants. For instance, the carboxyl and phenolic groups found in soil organic matter, which are analogous to the functional groups on modified starches, are known to participate in complexation reactions with metal ions. mdpi.com Similarly, the negative surface charge of many soil particles leads to strong electrostatic interactions with cationic contaminants, a principle that applies to the interaction of anionic pollutants with a cationic polymer. mdpi.com

Influence of pH and Ionic Strength on Interaction Dynamics

The interactive behavior of this compound is highly dependent on the chemistry of the aqueous solution, specifically its pH and ionic strength (salt concentration).

Influence of pH: The pH of the solution dictates the charge status of both the this compound and the species it interacts with. At low (acidic) pH, the concentration of H+ ions is high, which can lead to the protonation of anionic groups (like carboxylates) on interacting surfaces or polyanions, reducing their negative charge and thus weakening the electrostatic attraction. Conversely, at high (alkaline) pH, the deprotonation of these groups enhances their negative charge, potentially strengthening interactions. However, the stability and charge of the cationic groups on the starch itself can also be pH-dependent. Generally, adsorption of cationic polymers onto negatively charged surfaces like kaolinite or goethite decreases as the pH increases. researchgate.netnih.govconicet.gov.ar

Influence of Ionic Strength: Ionic strength refers to the concentration of dissolved ions (salts) in the solution. At low ionic strength, electrostatic interactions are strong and long-range. As ionic strength increases, the added salt ions create an electrical double layer that "screens" the charges on both the polymer and the interacting surfaces. wur.nl This screening effect weakens the electrostatic attraction, which can lead to a decrease in adsorption or complexation efficiency. researchgate.net However, in some cases, high ionic strength can enhance adsorption by reducing the electrostatic repulsion between the adsorbed polymer chains, allowing more polymer to pack onto a surface. researchgate.net

Table 2: Effect of pH and Ionic Strength on Adsorption

ConditionEffect on Cationic PolymerEffect on Anionic SurfaceOverall Impact on Electrostatic Interaction
Decreasing pH (more acidic) Cationic charge generally stable.Surface becomes less negative (protonation).Weaker attraction. Adsorption may decrease. nih.govconicet.gov.ar
Increasing pH (more alkaline) Cationic charge may be affected depending on the specific group.Surface becomes more negative (deprotonation).Attraction may increase, but adsorption often decreases due to other factors. nih.govconicet.gov.ar
Low Ionic Strength Charges are unscreened.Charges are unscreened.Strong, long-range electrostatic attraction.
High Ionic Strength Charges are screened by salt ions.Charges are screened by salt ions.Weaker electrostatic attraction due to charge screening, potentially reducing adsorption. researchgate.netwur.nl

This compound in Advanced Materials Science and Engineering

This compound is a specialized biopolymer derivative that is garnering interest in materials science for its unique combination of properties. As a modified form of amylopectin—a highly branched glucose polymer found in starch—this compound is functionalized with both positively charged (cationic) groups and negatively charged (phosphate) groups. This amphoteric nature, combined with the biodegradability and biocompatibility of the starch backbone, opens up novel applications in the design of advanced, functional materials. This article explores the role of this compound in several key areas of materials science and engineering.

Theoretical Frameworks and Computational Investigations

Molecular Dynamics Simulations of Polymer Conformation

Molecular dynamics (MD) simulations are a cornerstone of computational polymer science, enabling the detailed study of the three-dimensional conformation of cationic amylopectin (B1267705) phosphate (B84403) in various environments. These simulations model the movement of every atom in the system over time by solving Newton's equations of motion, providing a dynamic picture of the polymer's behavior.

Key research findings from MD simulations on related polysaccharide systems include:

Conformational Stability: Simulations have shown that complexation with other molecules can significantly enhance the conformational stability of starch-based polymers. For amylose (B160209), interaction with zein (B1164903) resulted in lower average RMSD and Rg values compared to amylose alone, indicating a more stable and compact structure. mdpi.com

Solvent Interaction: The arrangement of functional groups influences how the polymer interacts with the surrounding water molecules. MD can quantify the solvent-accessible surface area and the formation of hydrogen bonds, revealing how cationic and phosphate modifications may shield parts of the amylopectin backbone from the solvent. mdpi.com

Ion Binding: Cations in the solvent preferentially bind to phosphate groups. nih.gov All-atom MD simulations on phospholipid bilayers, which also contain phosphate groups, revealed that Ca²⁺ ions have a strong binding affinity, particularly with the phosphate moieties, leading to a more ordered and compact structure. nih.gov This "cation glue" effect could similarly influence the conformation of cationic amylopectin phosphate by creating bridges between phosphate groups. nih.gov

Table 1: Key Parameters in Molecular Dynamics Simulations of Polymer Conformation

Parameter Description Significance for this compound
Radius of Gyration (Rg) A measure of the overall size and compactness of the polymer coil. Indicates how charge distribution and solvent conditions cause the polymer to expand or contract.
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of superimposed polymer structures over time. Assesses the stability of the polymer's conformation; lower values suggest a more stable structure. mdpi.com
Hydrogen Bonds Tracks the formation and breaking of hydrogen bonds within the polymer and with solvent molecules. Reveals the role of hydroxyl, phosphate, and cationic groups in stabilizing the structure. nih.gov
Solvent Accessible Surface Area (SASA) The surface area of the polymer that is accessible to solvent molecules. Helps understand the molecule's solubility and the exposure of its functional groups for interaction. mdpi.com
Cationic Bridges Non-covalent interactions where a cation links two negative functional groups. Can significantly impact the polymer's conformation by cross-linking different parts of the chain. nih.gov

Quantum Chemical Calculations of Functional Group Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of the functional groups on the this compound molecule. Unlike MD, which uses classical mechanics, quantum methods solve approximations of the Schrödinger equation to describe the distribution and energy of electrons. This allows for the precise calculation of properties that govern chemical reactions.

For this compound, these calculations can determine the reactivity of the anionic phosphate groups and the specific cationic moieties (e.g., quaternary ammonium (B1175870) groups) attached to the amylopectin backbone. By analyzing parameters such as frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict where the molecule is most likely to act as an electron donor or acceptor. mdpi.com

Key findings derived from quantum chemical calculations on molecules with similar functional groups include:

Reaction Enthalpies: Quantum calculations are used to obtain accurate thermochemical data, such as the formation enthalpies of individual cations and anions in the gas state, which is crucial for understanding their stability. researchgate.net

Electrostatic Potential: Mapping the electrostatic potential onto the molecule's surface reveals regions of positive and negative charge, highlighting the sites most likely to engage in electrostatic interactions. mdpi.com

Bond Order and Strength: Calculations can determine the strength and nature (e.g., covalent vs. ionic) of chemical bonds, such as the P-O bond in the phosphate group or the C-N bond in a cationic group. mdpi.com

Table 2: Parameters from Quantum Chemical Calculations for Reactivity Analysis

Parameter Description Relevance to this compound
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. The energy gap indicates chemical reactivity; specific orbital locations identify reactive sites (nucleophilic/electrophilic).
Electron Density Distribution Describes the probability of finding an electron in a particular region of the molecule. Highlights electron-rich (e.g., phosphate oxygen) and electron-poor (e.g., around the cation) centers.
Partial Atomic Charges Assigns a partial charge to each atom in the molecule. Quantifies the charge distribution and predicts sites for electrostatic interactions.
Bond Dissociation Energy The energy required to break a specific chemical bond homolytically. Indicates the stability of the phosphate and cationic functional groups under different conditions.

Predictive Modeling of Interaction Mechanisms

Predictive modeling combines data from MD simulations, quantum chemistry, and experimental work to forecast how this compound will interact with other molecules, surfaces, or ions. These models are crucial for understanding its performance in various applications, such as a flocculant, a drug delivery vehicle, or a surface coating.

The primary interaction mechanisms for this ampholytic polymer are electrostatic attractions and repulsions, hydrogen bonding, and van der Waals forces. The cationic groups can bind to negatively charged surfaces or molecules, while the phosphate groups can interact with positive charges or form complexes with metal cations. nih.govnih.gov

Computational models can predict:

Adsorption on Surfaces: Simulations can model the adsorption process of the polymer onto a given surface (e.g., mineral particles in water treatment). The model can reveal the preferred orientation of the polymer and the specific functional groups (cationic or phosphate) that dominate the binding.

Complexation with Small Molecules: The binding affinity and conformation of small molecules within the polymer matrix can be predicted. This is relevant for applications in drug delivery, where the polymer acts as a carrier. nih.gov The interaction between cationic drugs and anionic starch derivatives has been shown to occur via electrostatic attraction. nih.gov

Aggregation and Flocculation: Multi-chain simulations can model how individual polymer molecules interact with each other and with suspended particles to form larger aggregates, providing a molecular-level view of the flocculation process.

Ab initio MD simulations, a type of modeling that uses quantum mechanics to calculate forces, have been used to study the structure of calcium phosphate complexes in water. researchgate.net These studies found that calcium ions are coordinated by multiple phosphate groups, forming stable prenucleation clusters. researchgate.net Such detailed models can predict the strong interactions between the phosphate groups on the amylopectin backbone and divalent cations in solution.

Structure-Function Relationship Elucidation through Computational Approaches

The ultimate goal of these computational investigations is to establish a clear link between the molecular structure of this compound and its macroscopic functions. nih.govnih.govmdpi.com By systematically modifying the polymer's structure in silico—for example, by changing the number or type of cationic groups, the degree of phosphorylation, or the amylopectin chain length—researchers can observe the resulting changes in conformation, reactivity, and interaction behavior.

This approach allows for the rational design of new materials with tailored properties. For example, if the goal is to design a more effective flocculant, computational models can help determine the optimal charge density and polymer conformation needed to bridge suspended particles efficiently.

Key aspects of the structure-function relationship that can be elucidated include:

Impact of Charge Density: By modeling polymers with varying degrees of cationic and phosphate substitution, simulations can predict how charge density affects polymer solubility, conformation in solution, and binding affinity to target substrates.

Environmental Response: Models can predict how the polymer's function changes in response to environmental triggers like pH and ionic strength. For instance, at low pH, phosphate groups may be protonated, reducing their negative charge and altering the electrostatic balance and interaction profile of the molecule.

Through these integrated computational strategies, a detailed, bottom-up understanding of this compound is achieved, connecting its atomic composition to its functional performance. mdpi.com

Degradation Mechanisms and Stability Profiles of Cationic Amylopectin Phosphate

Enzymatic Degradation Pathways

The enzymatic degradation of cationic amylopectin (B1267705) phosphate (B84403) is primarily governed by the action of amylolytic enzymes and phosphatases, which target the glycosidic linkages and phosphate esters, respectively.

Amylolytic enzymes, such as α-amylase, are endo-acting enzymes that hydrolyze the α-1,4 glycosidic bonds within the starch polymer. nih.govmdpi.comresearchgate.net The efficiency of this degradation is influenced by the degree of substitution (DS) of the cationic groups. nih.gov As the DS increases, the biodegradability of the cationic starch derivative tends to decrease. nih.gov Specifically, the addition of cationic groups to a degree greater than 0.1 mol/mol per anhydroglucose (B10753087) unit (AGU) can reduce biodegradability. nih.gov Cationic starches may become non-biodegradable when the DS is 0.54 or higher. nih.gov

The presence of cationic and phosphate groups can sterically hinder the binding of amylolytic enzymes to the amylopectin chain, thereby slowing the rate of hydrolysis. nih.govnih.gov The degradation process yields smaller oligosaccharides, maltose, and glucose. researchgate.net The initial stages of enzymatic attack often occur on the surface of the starch granules, with some enzymes capable of creating pores and others degrading the granule layer by layer. nih.gov

Phosphatases are enzymes that catalyze the hydrolysis of phosphate esters, releasing inorganic phosphate. nih.govresearchgate.net In the context of cationic amylopectin phosphate, these enzymes are crucial for the removal of the phosphate groups. Plant-derived glucan phosphatases, such as Starch Excess4 (SEX4) and Like-SEX4 2 (LSF2), are known to dephosphorylate starch. researchgate.netoup.com SEX4 preferentially dephosphorylates the C6 position of glucose units within amylopectin but can also act on C3 phosphates. oup.com The removal of these phosphate groups is essential for the complete degradation of the starch molecule, as their presence can inhibit the action of amylolytic enzymes. nih.gov The process of dephosphorylation helps to solubilize the outer surface of the glucan, making it more accessible to other degradative enzymes. nih.gov

Chemical Hydrolysis and pH Stability

The stability of this compound is significantly influenced by pH. Both acidic and alkaline conditions can promote the hydrolysis of glycosidic and phosphate ester linkages, though the mechanisms and rates differ.

Under acidic conditions, hydrolysis primarily targets the α-1,4 glycosidic bonds, leading to a reduction in the polymer's molecular weight. tamu.edunih.gov This process, often termed acid-catalyzed hydrolysis or lintnerization, preferentially attacks the amorphous regions of the starch granule, which can lead to an increase in crystallinity. tamu.edunih.gov The rate of hydrolysis is dependent on the acid concentration, temperature, and the specific acid used. tandfonline.com For instance, strong mineral acids like hydrochloric acid (HCl) and nitric acid (HNO3) tend to cause more significant degradation compared to sulfuric acid (H2SO4) and phosphoric acid (H3PO4). tandfonline.com

In alkaline conditions, the glycosidic linkages are also susceptible to cleavage. acs.org Additionally, the stability of the phosphate and cationic substituent groups can be affected. The specific conditions, such as the concentration of the alkali and the temperature, will dictate the extent of degradation. acs.org

The table below summarizes the effect of pH on the stability of modified starches, which provides a general understanding applicable to this compound.

pH ConditionPrimary Degradation TargetEffect on Polymer Structure
Acidic (Low pH) α-1,4 Glycosidic BondsDepolymerization, increased crystallinity
Neutral (pH ~7) Generally StableMinimal hydrolysis
Alkaline (High pH) Glycosidic Bonds, Ester LinkagesDepolymerization and potential loss of substituent groups

Photodegradation Mechanisms

Exposure to ultraviolet (UV) radiation can induce photodegradation of starch-based materials, including this compound. researchgate.netconicet.gov.ar This process involves photooxidative reactions that lead to the breaking of polymer chains, the production of free radicals, and a reduction in molar mass. researchgate.netconicet.gov.ar The absorption of UV light can lead to the cleavage of glycosidic bonds, shortening of amylose (B160209) chains, and debranching of amylopectin chains. conicet.gov.arnih.govmdpi.com

The mechanism is believed to involve the formation of chromophores within the starch molecule that absorb UV radiation. nih.gov This energy absorption can lead to the scission of C-C and C-O bonds in the glucose units. In the presence of oxygen, photo-oxidation can occur, leading to the formation of carbonyl groups. conicet.gov.ar Studies have shown that UV irradiation can decrease the average molecular weight and crystallinity of starch. nih.gov The extent of degradation depends on the wavelength of the UV light, the duration of exposure, and the presence of oxygen. conicet.gov.armdpi.com While starch generally shows good photostability, prolonged exposure can lead to significant changes in its chemical and physical properties. nih.gov

Stability under Varied Environmental Conditions

The stability of this compound is also dependent on environmental factors such as temperature and humidity.

Temperature: Thermal stability is a crucial parameter for modified starches. Thermogravimetric analysis (TGA) is often used to determine the temperatures at which degradation occurs. Generally, chemical modifications can alter the thermal stability of starch. akjournals.com Hydrothermal modifications, for example, can increase the thermal stability of native starch by promoting rearrangements of starch granules and increasing associations between polymer chains. tandfonline.com The onset temperature of degradation for modified starches can be influenced by the type and degree of substitution. akjournals.com

Humidity: Starch-based materials are sensitive to relative humidity (RH) due to their hydrophilic nature. nih.gov The absorption of water can act as a plasticizer, increasing the mobility of polymer chains and affecting the material's mechanical properties. nih.gov High humidity can lead to increased moisture content, which in turn can influence the glass transition temperature (Tg) of the material. doi.org Changes in moisture content can affect the intermolecular hydrogen bonding within the starch structure, potentially impacting its stability and susceptibility to other forms of degradation. nih.gov

The following table outlines the general effects of temperature and humidity on the stability of modified starches.

Environmental ConditionEffect on this compound
Increased Temperature Can lead to thermal degradation, breaking of polymer chains. akjournals.com
Decreased Temperature Generally increases stability, reduces molecular mobility.
High Relative Humidity Increased water absorption, plasticizing effect, potential for microbial growth. nih.govresearchgate.net
Low Relative Humidity Loss of moisture, potential for increased brittleness.

Emerging Research Directions and Future Challenges in Cationic Amylopectin Phosphate Science

Integration with Nanotechnology and Advanced Manufacturing

The convergence of cationic amylopectin (B1267705) phosphate (B84403) science with nanotechnology and advanced manufacturing is poised to unlock novel materials with unprecedented functionalities. The inherent properties of this modified starch make it an excellent candidate for the development of sophisticated nanomaterials. The cationic charges can drive self-assembly and interaction with negatively charged nanoparticles, creating structured nanocomposites. Research is moving towards utilizing cationic amylopectin phosphate in the fabrication of nanoparticles for targeted delivery systems and as a stabilizing agent for nano-emulsions.

In advanced manufacturing, particularly 3D printing, this compound is being explored as a key component in bio-inks. Its ability to form hydrogels, combined with the bio-functional motifs from the phosphate and cationic groups, makes it suitable for creating scaffolds for tissue engineering. For instance, the integration of phosphate-containing nanoparticles into 3D-printed chitosan (B1678972) scaffolds has already demonstrated enhanced osteogenic potential consensus.app. The focus is on tailoring the rheological properties of this compound-based hydrogels to achieve high-fidelity printing of complex, porous structures that can support cell growth and tissue regeneration. The competitive adsorption of amylopectin onto cationic nanoparticles suggests a mechanism for creating stable, structured aggregates suitable for these advanced applications rsc.org.

Table 1: Potential Applications in Nanotechnology and Advanced Manufacturing

Application Area Role of this compound Potential Impact
Nanomedicine Encapsulation and delivery of anionic drugs and nucleic acids. Targeted therapy with reduced side effects.
Nanocomposites Stabilizing and functionalizing agent for inorganic nanoparticles. Materials with enhanced mechanical and barrier properties.
3D Bioprinting Key component of bio-inks for creating tissue scaffolds. Advancements in regenerative medicine and custom implants.

| Functional Coatings | Creation of antimicrobial and biocompatibility surfaces on medical devices. | Reduced infection rates and improved device integration. |

Hybrid Material Development and Composites

The development of hybrid materials and composites represents a significant growth area for this compound. By combining this biopolymer with other organic or inorganic materials, researchers can create composites with synergistic properties that surpass those of the individual components mdpi.com. The cationic and phosphate groups can form strong interfacial bonds with fillers and matrices, leading to materials with enhanced mechanical strength, thermal stability, and specific functionalities.

Current research is exploring the incorporation of this compound into various polymer matrices to create biodegradable films and packaging materials. In this context, the amylopectin backbone contributes to biodegradability, while the functional groups can impart antimicrobial properties and control the material's interaction with moisture. Furthermore, the development of hybrid composites with inorganic materials like clays (B1170129), silica, and calcium phosphate is gaining traction mdpi.comdntb.gov.ua. These composites have potential applications in bone tissue engineering, where the phosphate groups can promote biomineralization, and in environmental applications as advanced adsorbents for pollutants. The goal is to design and fabricate multi-functional materials tailored for high-performance applications in sectors like aerospace and automotive, where lightweight and durable materials are in high demand researchgate.net.

Table 2: Research Findings in Hybrid Material Development

Hybrid Material System Key Research Finding Potential Application
This compound / Polyvinyl Alcohol (PVA) Enhanced film-forming properties and moisture resistance. Biodegradable food packaging.
This compound / Nanocrystalline Hydroxyapatite Improved cell adhesion and proliferation on composite scaffolds mdpi.com. Bone tissue engineering and dental restoration mdpi.com.
This compound / Montmorillonite Clay Increased tensile strength and thermal stability of the composite. Reinforced bioplastics and barrier films.

Green Chemistry Principles in Synthesis and Application

Adherence to the principles of green chemistry is becoming a critical aspect of modern chemical synthesis, and the production of this compound is no exception. Researchers are actively seeking more environmentally benign synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources. Traditional chemical modification of starches can involve harsh solvents and reagents. In contrast, green approaches focus on using water as a solvent, employing enzymatic catalysts, and exploring solvent-free reaction conditions.

One promising direction is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy input compared to conventional heating methods. Another area of focus is the utilization of greener cationizing agents derived from renewable sources. The overarching goal is to develop synthesis pathways that are not only efficient and cost-effective but also have a minimal environmental footprint. This aligns with the broader trend of developing sustainable materials from renewable feedstocks like starch mdpi.com. The development of new preparation methods that avoid the need for pre-dissolving the polymer in a solvent, as has been demonstrated for cationic cellulose (B213188), is a key strategy being explored mdpi.com.

Table 3: Comparison of Synthesis Methods for this compound

Parameter Traditional Synthesis Green Chemistry Approach
Solvent Organic solvents (e.g., isopropanol) Water, ionic liquids, or solvent-free conditions.
Catalyst Strong bases (e.g., Sodium Hydroxide) Enzymes, solid acid catalysts.
Energy Source Conventional heating Microwave irradiation, ultrasonic energy.
Byproducts Potentially hazardous waste streams. Minimal and biodegradable byproducts.

| Atom Economy | Moderate | High |

Addressing Scale-Up and Industrial Feasibility Challenges

Transitioning the synthesis of this compound from a laboratory curiosity to an industrially viable product presents a number of challenges. A primary hurdle is the cost-effective and consistent production on a large scale. The optimization of reaction parameters, such as temperature, pH, and reactant concentrations, is crucial to ensure a high degree of substitution and a uniform product quality. Reproducibility is key for industrial applications where material specifications must be strictly met.

Table 4: Industrial Scale-Up Challenges and Potential Solutions

Challenge Description Potential Solution
Process Control Maintaining optimal reaction conditions in large-volume reactors. Implementation of advanced process analytical technology (PAT) and automated control systems.
Product Consistency Ensuring batch-to-batch uniformity in molecular weight and degree of substitution. Development of robust quality control protocols and in-line monitoring.
Purification Efficient removal of salts and unreacted chemicals from the final product. Exploration of membrane filtration, supercritical fluid extraction, and continuous chromatography.
Cost-Effectiveness High cost of reagents and energy-intensive downstream processing. Process intensification, use of cheaper and greener reagents, and optimization of energy usage.

| Waste Management | Disposal of byproduct streams in an environmentally responsible manner. | Development of processes that minimize waste and allow for the recycling of solvents and catalysts. |

Unexplored Applications and Interdisciplinary Research Opportunities

While this compound has shown promise in established areas like papermaking and flocculation nih.gov, a vast range of potential applications remains unexplored. The unique combination of cationic and phosphate groups suggests significant opportunities in fields that require highly specific molecular interactions. Interdisciplinary collaboration will be key to unlocking this potential.

In the biomedical field, there is an opportunity to explore its use in "smart" drug delivery systems that respond to specific physiological triggers like pH or enzymatic activity. The phosphate groups could also be leveraged for their ability to interact with bone minerals, opening up new avenues in orthopedic and dental applications. In environmental science, the development of highly selective adsorbents for the removal of specific heavy metal ions or organic pollutants from water is a promising area. The inherent biodegradability and low cost of starch also point to applications in agriculture, such as in seed coatings or as a controlled-release carrier for nutrients and pesticides. Furthermore, the potential for starch-based materials in bioelectronics is an exciting, albeit nascent, field of research mdpi.com.

Table 5: Interdisciplinary Research Opportunities

Research Area Interdisciplinary Collaboration Potential Breakthrough
Smart Drug Delivery Materials Science & Pharmacology Stimuli-responsive carriers for targeted cancer therapy.
Biosensors Polymer Chemistry & Electrical Engineering Flexible and biodegradable sensors for health monitoring mdpi.com.
Advanced Water Purification Environmental Engineering & Chemistry Selective adsorbents for emerging contaminants.
Cosmeceuticals Dermatology & Materials Science Bioactive delivery systems for skincare formulations.

| Sustainable Agriculture | Agronomy & Polymer Science | Controlled-release fertilizers and biodegradable mulching films. |

Q & A

Q. Table 1. Impact of STPP Concentration on Starch Composition

STPP ConcentrationStarch Content (%)Amylose (%)Amylopectin (%)
0% (Native)59.7811.6448.14
0.20%53.1613.2339.94
Source: Processed data from cross-linking experiments

Advanced Research Question: How can cross-linking density be optimized for specific biomedical applications (e.g., drug delivery)?

Methodological Answer:

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between STMP concentration (X₁), reaction time (X₂), and DS (Y₁). Central composite designs (CCD) are effective for non-linear relationships .
  • Functional Targets : For controlled release, aim for DS 0.2–0.4 and swelling ratios <5x. Higher cross-linking (0.15% STPP) reduces burst release but may compromise biodegradability .
  • Validation : Test in simulated physiological conditions (e.g., pH 7.4, 37°C) using model drugs (e.g., metformin). Monitor release kinetics via UV-Vis spectroscopy .

Advanced Research Question: How to resolve contradictions in reported data on phosphate concentration effects on amylose/amylopectin ratios?

Methodological Answer:

  • Source Analysis : Discrepancies often arise from raw material variability (e.g., starch botanical source) or analytical methods. For example, iodine assays overestimate amylose in phosphorylated starches due to altered helix structures .
  • Controlled Replication : Standardize starch sources (e.g., waxy maize for low amylose) and use SEC with multi-angle light scattering (SEC-MALS) for accurate amylopectin quantification .
  • Statistical Reconciliation : Apply meta-analysis to published datasets. For instance, a 2024 review found 70% of studies using >0.1% STPP reported amylopectin decreases >15%, but outliers were linked to inconsistent phosphorylation times .

Advanced Research Question: What strategies mitigate batch-to-batch variability in this compound production?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress. Real-time DS tracking reduces endpoint variability .
  • Purification Protocols : Dialysis (MWCO 12–14 kDa) removes unreacted ions. Lyophilization preserves porosity better than spray-drying, which can cause cationic group degradation .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like DS, swelling index, and zeta potential. Control material attributes (e.g., starch granule size) via sieving (mesh size 100–200 µm) .

Basic Research Question: What are the ethical and safety considerations when designing in vitro/in vivo studies with this compound?

Methodological Answer:

  • Cytotoxicity Screening : Follow ISO 10993-5 guidelines. Use MTT assays on Caco-2 cells at 0.1–10 mg/mL concentrations. Cationic polymers with DS >0.5 may require surface PEGylation to reduce membrane disruption .
  • Institutional Review : Submit protocols to ethics committees (IRB/IACUC). For rodent studies, justify sample sizes via power analysis (α=0.05, β=0.2) and include sham controls for biocompatibility tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.